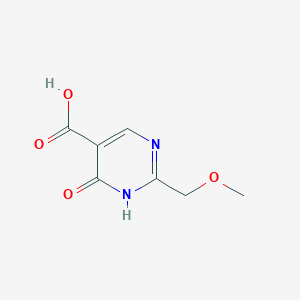
4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, one method involves the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid” could not be found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrimidines, the basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .Applications De Recherche Scientifique
Antiviral Activity
A study on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 by various groups, including methoxymethyl, highlighted the synthesis of compounds with significant antiretroviral activity. These compounds showed marked inhibition of retrovirus replication in cell culture, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity. The antiretroviral activity of these derivatives was compared to reference drugs adefovir and tenofovir, with some showing similar efficacy but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Synthetic Applications
Research into the basic esters of substituted pyrimidine-4-carboxylic acids, including structures related to 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid, has been conducted. This study focused on synthesizing β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, contributing to the development of novel compounds with potential application in various fields (Grant et al., 1956).
Heterocyclic Compound Synthesis
Novel compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized. These compounds displayed anti-inflammatory and analgesic properties, with significant COX-1/COX-2 inhibitory activity, demonstrating the utility of pyrimidine derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Liquid Crystal Properties
The synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including methoxymethyl derivatives, has been explored for their liquid crystal properties. This research contributes to the understanding of how variations in molecular structure affect the mesophase range and type, which is crucial for the development of liquid crystal displays (Mikhaleva, 2003).
Mécanisme D'action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Safety and hazards associated with a compound depend on its specific structure and properties. For example, Sigma-Aldrich provides pyrimidine derivatives to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for these products and the buyer assumes responsibility to confirm product identity and/or purity .
Propriétés
IUPAC Name |
2-(methoxymethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-3-5-8-2-4(7(11)12)6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJKFTKBBKRUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

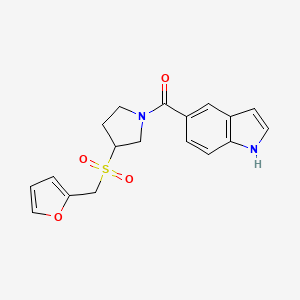
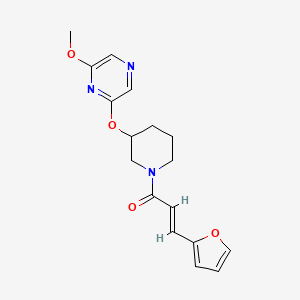
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)
![2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2842674.png)
![N-cyclohexyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2842675.png)
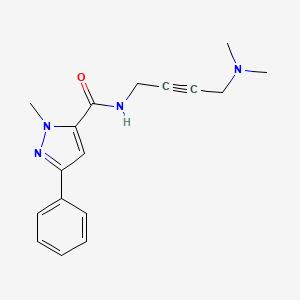
![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)

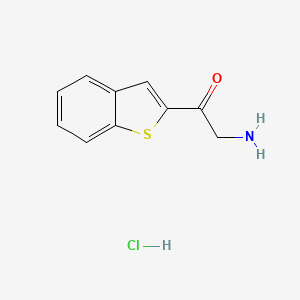

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2842685.png)
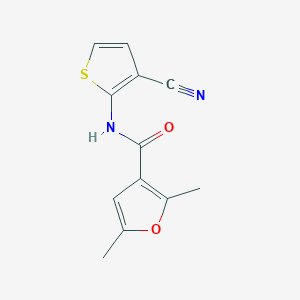
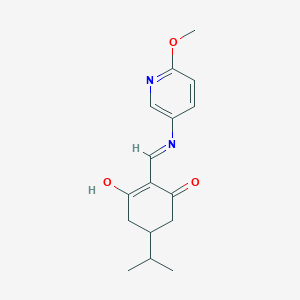
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2842690.png)